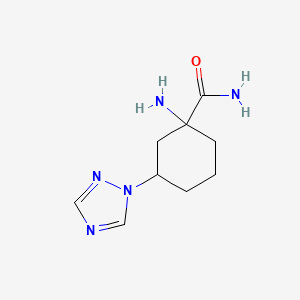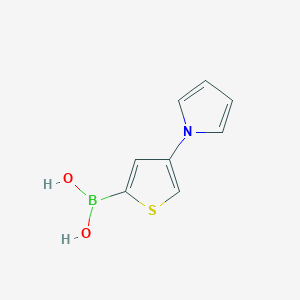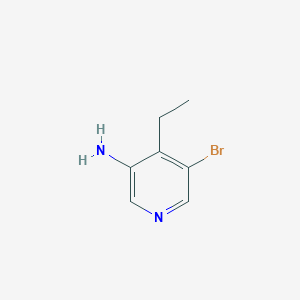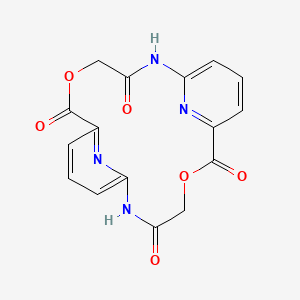
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone is a complex organic compound that belongs to the class of macrocyclic compounds. These compounds are characterized by large ring structures that can encapsulate metal ions or other small molecules, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone typically involves multi-step organic reactions. The process may start with the preparation of smaller building blocks, which are then assembled into the macrocyclic structure through cyclization reactions. Common reagents and conditions include:
Reagents: Pyridine derivatives, amines, and diols.
Conditions: High temperatures, inert atmosphere, and the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions to maximize yield and purity is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of 5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone involves its ability to interact with specific molecular targets. The compound’s large ring structure allows it to encapsulate metal ions or other small molecules, which can then interact with biological pathways or catalytic processes. The specific pathways and targets depend on the application and the nature of the encapsulated species.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar macrocyclic compounds that can encapsulate metal ions.
Cyclodextrins: Cyclic oligosaccharides used in drug delivery and food industry.
Calixarenes: Macrocyclic compounds used in host-guest chemistry.
Uniqueness
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which provide distinct chemical properties and reactivity compared to other macrocyclic compounds.
Properties
Molecular Formula |
C16H12N4O6 |
|---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
5,15-dioxa-2,12,21,22-tetrazatricyclo[15.3.1.17,11]docosa-1(20),7(22),8,10,17(21),18-hexaene-3,6,13,16-tetrone |
InChI |
InChI=1S/C16H12N4O6/c21-13-7-26-16(24)10-4-2-6-12(18-10)20-14(22)8-25-15(23)9-3-1-5-11(17-9)19-13/h1-6H,7-8H2,(H,17,19,21)(H,18,20,22) |
InChI Key |
GBCRFFTWMGPJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=N2)C(=O)OCC(=O)NC3=CC=CC(=N3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


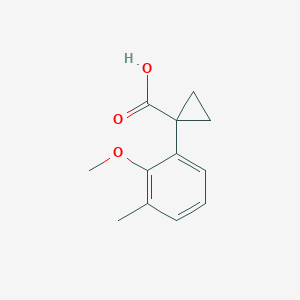
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
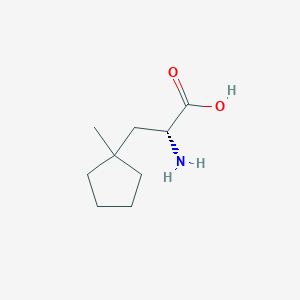
![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide](/img/structure/B13340028.png)


